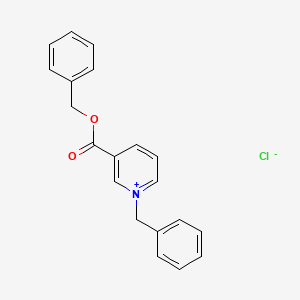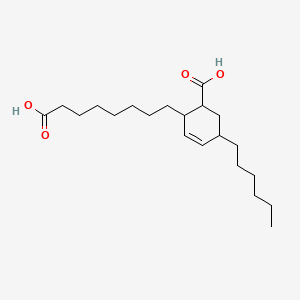
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride is a chemical compound with a complex structure that includes a phenol group, a dimethylaminomethyl group, a methyl group, and a propyl group. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the dimethylaminomethyl group.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through the formation of methemoglobin. When administered, it rapidly oxidizes hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby neutralizing their toxic effects . This mechanism is particularly useful in the treatment of cyanide poisoning, where rapid detoxification is crucial .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride can be compared with other similar compounds such as:
4-Dimethylaminophenol: Shares a similar structure but lacks the methyl and propyl groups, making it less hydrophobic and potentially less effective in certain applications.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains three dimethylaminomethyl groups, which can enhance its reactivity and catalytic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96432-75-6 |
|---|---|
Molekularformel |
C13H22ClNO |
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-2-methyl-6-propylphenol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-6-12-8-11(9-14(3)4)7-10(2)13(12)15;/h7-8,15H,5-6,9H2,1-4H3;1H |
InChI-Schlüssel |
NKUWOJWNNKAIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)CN(C)C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
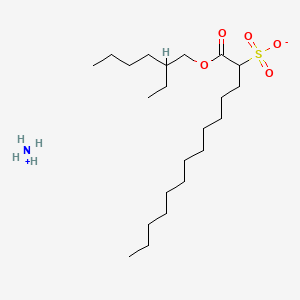

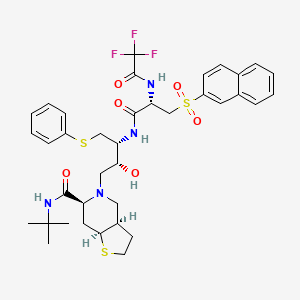
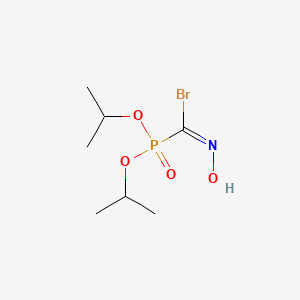
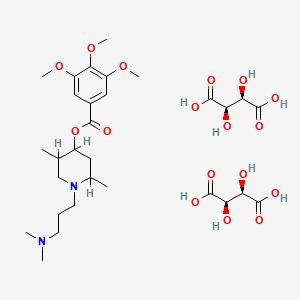
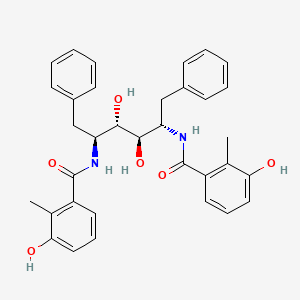
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
